A Comprehensive Technical Guide to 4-Methyl-3-penten-2-ol: Properties, Synthesis, and Applications

A Comprehensive Technical Guide to 4-Methyl-3-penten-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

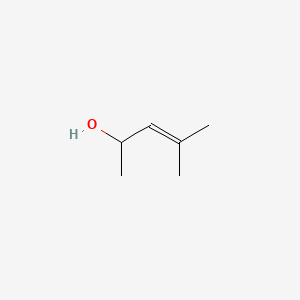

This in-depth technical guide provides a thorough examination of the fundamental properties, synthesis, and analytical protocols for 4-methyl-3-penten-2-ol. This versatile chiral allylic alcohol serves as a valuable building block in organic synthesis and holds potential for applications in the pharmaceutical and fragrance industries.

Core Chemical and Physical Properties

4-Methyl-3-penten-2-ol, with the chemical formula C₆H₁₂O, is a flammable liquid.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Fundamental Properties of 4-Methyl-3-penten-2-ol

| Property | Value | Reference |

| IUPAC Name | 4-methylpent-3-en-2-ol | [1] |

| CAS Number | 4325-82-0 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Appearance | Colorless, oily liquid | |

| Boiling Point | 61-63°C at 14 Torr | |

| Density | 0.8384 g/cm³ | |

| Solubility | Soluble in water (1.655e+004 mg/L @ 25 °C est) | [2] |

| InChI Key | SAOXPNBHKSWHGW-UHFFFAOYSA-N | [1] |

| SMILES | CC(C=C(C)C)O | [1] |

Synthesis Protocol

A documented method for the synthesis of 4-methyl-3-penten-2-ol involves the Grignard reaction of methylmagnesium halide with crotonaldehyde (B89634). A general representation of this synthetic pathway is illustrated below.

Caption: General synthetic pathway for 4-Methyl-3-penten-2-ol.

Detailed Experimental Protocol for Grignard Synthesis

The following protocol is a detailed method for the synthesis of 3-penten-2-ol, which can be adapted for 4-methyl-3-penten-2-ol by using the appropriate starting materials.[3]

Materials:

-

Magnesium turnings

-

Dry ether

-

Methyl chloride

-

Crotonaldehyde (freshly distilled)

-

Saturated ammonium (B1175870) chloride solution

-

Ice

-

Solid carbon dioxide (Dry Ice)

-

Acetone

Equipment:

-

5-L three-necked round-bottomed flask

-

Mechanical stirrer with a suitable seal

-

Cold-finger type reflux condenser

-

Gas delivery tube

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Grignard Reagent Preparation:

-

Equip the 5-L flask with the mechanical stirrer, cold-finger condenser (filled with a dry ice/acetone slurry), and gas delivery tube.

-

Add 1.7 L of dry ether and 61 g (2.5 gram atoms) of magnesium to the flask and cool to approximately 0°C in an ice bath.

-

Condense 130 mL (130 g, 2.6 moles) of methyl chloride in a test tube cooled in a dry ice/acetone bath.

-

Allow approximately 50 mL of the condensed methyl chloride to distill into the stirred ether-magnesium mixture.

-

Gently warm the reaction mixture to initiate the Grignard reaction. A crystal of iodine may be added to facilitate initiation.

-

Once the reaction has started, continue to distill the remaining methyl chloride into the reaction mixture over a period of about 3 hours, controlling the reflux rate by cooling if necessary.

-

After the addition is complete, warm the mixture to a gentle reflux for 1 hour to ensure complete reaction of the magnesium.

-

-

Reaction with Crotonaldehyde:

-

Replace the cold-finger condenser with a water condenser and the gas delivery tube with a dropping funnel.

-

Add a solution of 142 g (2.02 moles) of freshly distilled crotonaldehyde in 300 mL of dry ether dropwise to the vigorously stirred and cooled Grignard reagent.

-

After the addition, allow the reaction mixture to stand at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Decompose the Grignard addition complex by the dropwise addition of 435 mL of a saturated ammonium chloride solution to the thoroughly cooled and vigorously stirred reaction mixture.

-

A dense white precipitate will form. Allow the mixture to stand for 1 hour.

-

Decant the ether solution and wash the precipitate by decantation with two 300-mL portions of ether.

-

Combine the ether extracts and remove the ether by distillation.

-

Distill the residual alcohol through a short column at atmospheric pressure. The product, 3-penten-2-ol, distills at 119–121°C.[3] The expected boiling point for 4-methyl-3-penten-2-ol will be different.

-

Analytical Protocols

Accurate analysis of 4-methyl-3-penten-2-ol is crucial for quality control and reaction monitoring. The following sections detail common analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation, identification, and quantification of volatile compounds like 4-methyl-3-penten-2-ol.

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Condition |

| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Injection Mode | Split (e.g., 10:1 to 50:1 split ratio) or Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Oven Temperature Program | Initial temperature: 40-60°C, hold for 2-5 minutes. Ramp: Increase to 200-250°C at a rate of 5-10°C/min. Final hold at the final temperature for 2-5 minutes. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 35-350 |

| Source Temperature | 230-250°C |

| Transfer Line Temperature | 280°C |

Note: These parameters are a starting point and may require optimization for specific instruments and applications.[4]

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 4-methyl-3-penten-2-ol.

Table 3: Recommended NMR Parameters (400 MHz Spectrometer)

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Sample Preparation | 10-20 mg in ~0.7 mL solvent | 50-100 mg in ~0.7 mL solvent |

| Pulse Program | zg30 | zgpg30 (proton decoupled) |

| Number of Scans (NS) | 16 | 1024 |

| Relaxation Delay (D1) | 1.0 s | 2.0 s |

| Acquisition Time (AQ) | 3-4 s | 1.0 s |

| Spectral Width (SW) | 12-16 ppm | 240 ppm |

| Temperature | 298 K | 298 K |

Note: The sample should be filtered into a clean, dry 5 mm NMR tube. Chemical shifts should be calibrated using the residual solvent peak.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: For a neat liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film (capillary cell).

-

Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

A broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Peaks in the range of 2850-3000 cm⁻¹ due to C-H stretching.

-

A peak around 1670 cm⁻¹ for the C=C stretching of the alkene group.[1]

-

Safety and Handling

4-Methyl-3-penten-2-ol is a flammable liquid and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour |

| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Acute toxicity (Dermal) | 4 | H312: Harmful in contact with skin |

| Acute toxicity (Inhalation) | 4 | H332: Harmful if inhaled |

This information is based on the related compound 4-methyl-3-penten-2-one and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for 4-methyl-3-penten-2-ol.[6]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Wash skin thoroughly after handling.

-

Do not eat, drink or smoke when using this product.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

Applications in Research and Drug Development

4-Methyl-3-penten-2-ol serves as a valuable chiral building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations.

One notable application is in the synthesis of antimalarial 1,2,4-trioxanes. A study by Griesbeck et al. demonstrated that the photooxygenation of chiral 4-methyl-3-penten-2-ol in nonpolar solvents, followed by Lewis acid-catalyzed peroxyacetalization, yields a series of monocyclic and spirobicyclic 1,2,4-trioxanes.[] Two of the synthesized products exhibited significant anti-malarial activity against Plasmodium falciparum. This highlights the potential of 4-methyl-3-penten-2-ol as a starting material for the development of novel therapeutic agents.

Caption: Application of 4-Methyl-3-penten-2-ol in antimalarial drug synthesis.

The presence of both nucleophilic (hydroxyl group) and electrophilic (after activation of the double bond) centers, along with its chirality, makes 4-methyl-3-penten-2-ol an attractive scaffold for the synthesis of complex molecules with potential biological activity. Further research into its applications in medicinal chemistry and drug discovery is warranted.

References

- 1. 4-Methylpent-3-en-2-ol | C6H12O | CID 138190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-methyl-3-penten-2-ol, 4325-82-0 [thegoodscentscompany.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141-79-7 Name: 4-methylpent-3-en-2-one [xixisys.com]